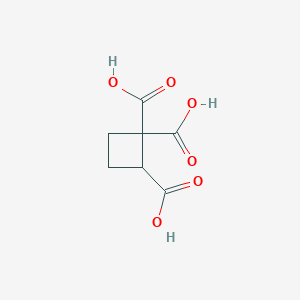

1,1,2-Cyclobutanetricarboxylicacid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,1,2-Cyclobutanetricarboxylicacid is an organic compound with the molecular formula C7H8O6 It features a cyclobutane ring substituted with three carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,2-Cyclobutanetricarboxylicacid can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor, such as a tricarboxylic acid derivative, under acidic or basic conditions. For instance, the cyclization of 1,1,2-propanetricarboxylic acid under acidic conditions can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process.

Chemical Reactions Analysis

Types of Reactions: 1,1,2-Cyclobutanetricarboxylicacid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.

Substitution: The carboxylic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) can be used to convert carboxylic acids to acyl chlorides, which can then undergo further substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

1,1,2-Cyclobutanetricarboxylicacid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex cyclic structures.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving carboxylic acids.

Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for therapeutic uses.

Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 1,1,2-Cyclobutanetricarboxylicacid exerts its effects depends on its interactions with other molecules. The carboxylic acid groups can participate in hydrogen bonding, coordination with metal ions, and other interactions that influence its reactivity and properties. Molecular targets and pathways involved include enzyme active sites and receptor binding sites in biological systems.

Comparison with Similar Compounds

1,1,2-Cyclobutanetricarboxylicacid can be compared with other cyclobutane derivatives, such as:

1,2,3,4-Cyclobutanetetracarboxylic acid: This compound has four carboxylic acid groups and is used in similar applications but offers different reactivity due to the additional carboxyl group.

Cyclobutane-1,1-dicarboxylic acid: With only two carboxylic acid groups, this compound has different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and potential for diverse applications.

Biological Activity

1,1,2-Cyclobutanetricarboxylic acid, also known as cyclobutane-1,1,3,3-tetracarboxylic acid (CBTCA), is an organic compound characterized by a four-membered cyclobutane ring with multiple carboxylic acid groups. This compound has garnered interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Chemical Structure and Properties

- Molecular Formula : C8H8O8

- Molecular Weight : 216.15 g/mol

- Solubility : Soluble in methanol at concentrations up to 10 mg/mL.

CBTCA exhibits several biochemical interactions that contribute to its biological activity:

- Metal Complex Formation : CBTCA can form complexes with metal ions, such as cobalt(II), which may enhance its reactivity and biological efficacy under specific conditions.

- Ligand Behavior : As a capping ligand in the preparation of gold colloids, it plays a role in stabilizing nanoparticles, which can have implications in drug delivery systems.

Cytotoxicity Studies

Cytotoxicity assays have been performed to evaluate the effects of CBTCA on various cell lines. Preliminary results suggest that CBTCA can inhibit cell proliferation in certain cancer cell lines, indicating potential for further development as an anticancer agent. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest.

Case Studies

- Study on Metal Complexes : A study demonstrated that CBTCA forms stable complexes with cobalt ions, which were found to exhibit enhanced cytotoxic effects against cancer cells compared to free CBTCA. This suggests that metal coordination could be a pathway for increasing the therapeutic potential of CBTCA.

- Synthesis and Characterization : In a research article focusing on the synthesis of cyclobutane derivatives, it was noted that modifications of the carboxylic acid groups could lead to derivatives with improved biological activity. The study highlighted the importance of structural variations in enhancing the pharmacological profiles of such compounds .

- Therapeutic Applications : Ongoing research aims to explore the use of CBTCA as a precursor for developing novel pharmaceuticals. Its unique structure allows for modifications that could lead to derivatives with specific therapeutic targets .

Data Table: Summary of Biological Activities

Properties

CAS No. |

2144-31-2 |

|---|---|

Molecular Formula |

C7H8O6 |

Molecular Weight |

188.13 g/mol |

IUPAC Name |

cyclobutane-1,1,2-tricarboxylic acid |

InChI |

InChI=1S/C7H8O6/c8-4(9)3-1-2-7(3,5(10)11)6(12)13/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13) |

InChI Key |

CMLOVBIZVAKNJA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1C(=O)O)(C(=O)O)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.